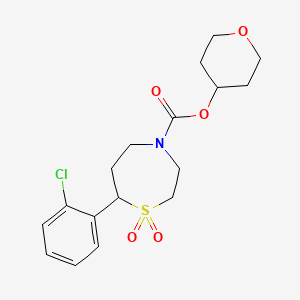

![molecular formula C13H12N4O5S2 B2810792 3-((1-(苯并[c][1,2,5]噻二唑-4-基磺酰)吖啶-3-基)甲基)噁唑啉-2,4-二酮 CAS No. 2034234-10-9](/img/structure/B2810792.png)

3-((1-(苯并[c][1,2,5]噻二唑-4-基磺酰)吖啶-3-基)甲基)噁唑啉-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

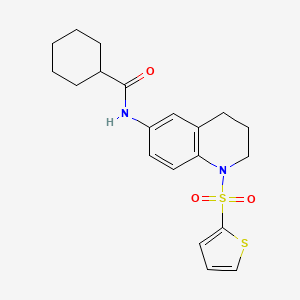

The synthesis of similar compounds has been reported in the literature . The process involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .科学研究应用

Photovoltaics and Fluorescent Sensors

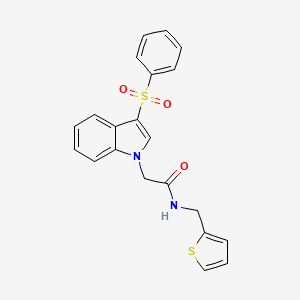

The benzo[c][1,2,5]thiadiazole (BTZ) motif serves as an electron donor–acceptor (D–A) system. Researchers have extensively explored BTZ-based compounds for photovoltaic applications and as fluorescent sensors. These molecules exhibit strong electron-accepting properties and have been employed for lipid droplet, mitochondria, and plasma membrane imaging .

Visible-Light Organophotocatalysis

Surprisingly, the potential of BTZ derivatives as visible-light organophotocatalysts has not received in-depth study until recently. A library of 26 D–A compounds based on the BTZ group was synthesized and characterized. By varying the donor groups while keeping the BTZ acceptor group constant, researchers systematically modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .

Dual-Targeting AIE Photosensitizers

Another exciting application involves dual-targeting photosensitizers. For instance, a compound called ADB exhibits specific targeting of lysosomes and mitochondria, bright aggregation-induced emission (AIE) at 736 nm in the near-infrared range, high singlet oxygen (^1O₂) quantum yield (0.442), excellent biocompatibility, and photostability. ADB can also serve as a dual-photon imaging agent for observing live cells and tissue vascular networks .

Other Potential Fields

While the above applications are well-documented, ongoing research may uncover additional uses for this compound. Keep an eye out for emerging studies that explore its properties in diverse contexts.

属性

IUPAC Name |

3-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S2/c18-11-7-22-13(19)17(11)6-8-4-16(5-8)24(20,21)10-3-1-2-9-12(10)15-23-14-9/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRVSFLTOIZBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)

![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)

![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)

![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)

![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)